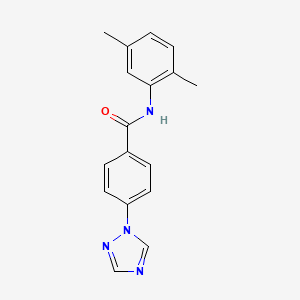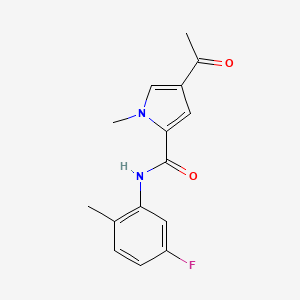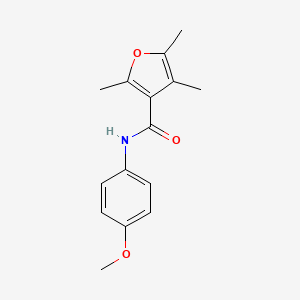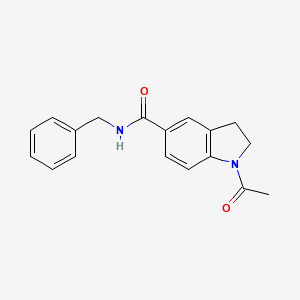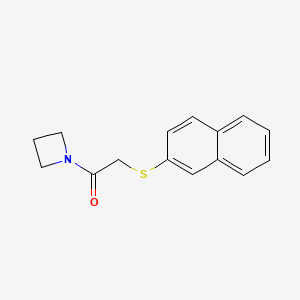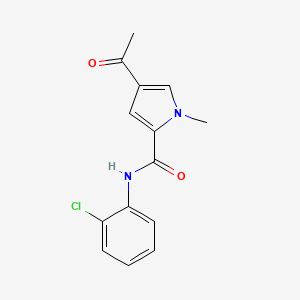
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as ACPC, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Wirkmechanismus
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide enhances the activity of mGluR5, leading to increased intracellular signaling and downstream effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in different brain regions. It also enhances long-term potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex, which are important for learning and memory. In addition, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide may vary depending on the dose, route of administration, and experimental conditions.
Zukünftige Richtungen
Future research on 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. For example, studies could investigate the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide on neuroinflammation, oxidative stress, and mitochondrial function, which are implicated in many brain disorders. Furthermore, the development of novel 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide derivatives with improved pharmacokinetic properties and selectivity for specific mGluR5 subtypes could broaden its therapeutic potential.
Synthesemethoden
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with acetylacetone. Another method involves the reaction of 2-chlorobenzoyl chloride with 1-methylpyrrole-2-carboxylic acid, followed by acetylation. The purity and yield of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied in animal models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have beneficial effects on cognitive function, memory, and synaptic plasticity, as well as to reduce the negative symptoms of schizophrenia. 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been investigated as a potential treatment for drug addiction, as it can modulate the reward circuitry in the brain.
Eigenschaften
IUPAC Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODFALHHEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

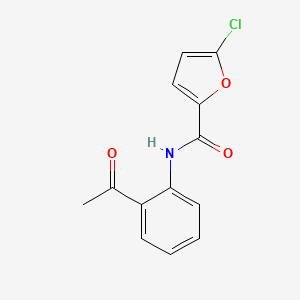

![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

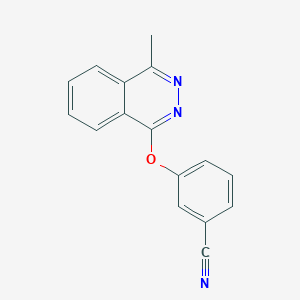
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

